(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid
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Overview
Description
The compound (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid is a complex organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid typically involves multi-step organic reactions One common approach starts with the cyclization of a suitable precursor, such as a substituted naphthalene derivative, under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The oxirene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted oxirene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, enzymes, or receptors, modulating their activity. The oxirene ring may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R,4aS,8aR)-4-Methyl-7-methylenedecahydro-1-naphthalenecarboxylic acid
- (1S,4R,4AS,8AR)-1,3,4,4A,5,8A-hexahydro-4,7-dimethyl-1-(1-methylethyl)-2,6-naphthalenedione
Uniqueness
Compared to similar compounds, (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid stands out due to its unique oxirene ring structure and the presence of multiple functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92675-11-1 |
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Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(1aS,3S,4R,4aR,8aR)-3-hydroxy-3,4a,8,8-tetramethyl-1a,2,4,5,6,7-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid |
InChI |
InChI=1S/C15H24O4/c1-12(2)6-5-7-13(3)10(11(16)17)14(4,18)8-9-15(12,13)19-9/h9-10,18H,5-8H2,1-4H3,(H,16,17)/t9-,10+,13+,14-,15+/m0/s1 |
InChI Key |
LGLGMAPTXWEBIH-MGZPQWHJSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@]13[C@@H](O3)C[C@]([C@@H]2C(=O)O)(C)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C13C(O3)CC(C2C(=O)O)(C)O)C)C |
Origin of Product |
United States |
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